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molecular formula C9H7N B1583197 1-Benzocyclobutenecarbonitrile CAS No. 6809-91-2

1-Benzocyclobutenecarbonitrile

Cat. No. B1583197
M. Wt: 129.16 g/mol
InChI Key: FJIDKRPZJBUHME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04638078

Procedure details

A 3-liter, three-necked flask equipped with a dry ice condenser, mechanical stirrer and Claisen adapter fitted with an ammonia gas inlet and nitrogen inlet is rinsed with acetone, dried in an oven at 125° C., and heated with an air gun while flushing with nitrogen. The apparatus is cooled in a dry ice-acetone bath and the condenser is filled with a dry ice-acetone mixture. Ammonia gas flow is initiated and 600 ml is condensed out. The ammonia inlet tube is replaced by a stopper, and 0.4 g of powdered iron (III) nitrate is added. Sodium metal, 51.52 g (2.24 moles) is added in small portions over 1 hour. After all the sodium is added, the dry ice bath is removed and cooling is left to the dry ice condenser. Complete conversion of the sodium/ammonia solution to sodamide is indicated by a color change from deep blue to gray. Next, 92.82 g (0.56 mole) of o-chlorocinnamonitrile is added over a period of 10 minutes. The last traces of the nitrile are washed into the flask with small amounts of anhydrous ethyl ether. The dark green reaction mixture is stirred vigorously for 3 hours and then is treated with 134.4 g (1.68 moles) of solid ammonium nitrate. The ammonia is allowed to evaporate overnight at room temperature. Water (420 ml) is cautiously added to the residue. The organic layer is taken up in two 224-ml portions of chloroform, and the solutions are combined and washed twice with 140 ml of aqueous 5 percent hydrochloric acid and once with 140 ml of water. The chloroform solution is dried over anhydrous magnesium sulfate, filtered, and evaporated on a rotary evaporator. The residual liquid is distilled under reduced pressure through an insulated 12-inch Vigreux column. The product is collected at 59° C.-69° C./0.2 mm Hg. The infrared, 'H and 13C nuclear magnetic resonance are run to identify the product. The yield is 50 percent.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
92.82 g
Type
reactant
Reaction Step Four
[Compound]
Name
solid
Quantity
134.4 g
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0.4 g
Type
catalyst
Reaction Step Seven

Identifiers

REACTION_CXSMILES
N.[Na].Cl[C:4]1[CH:13]=[CH:12][CH:11]=[CH:10][C:5]=1[CH:6]=[CH:7][C:8]#[N:9].[N+]([O-])([O-])=O.[NH4+]>[N+]([O-])([O-])=O.[Fe+3].[N+]([O-])([O-])=O.[N+]([O-])([O-])=O>[C:8]([CH:7]1[C:10]2=[CH:11][CH:12]=[CH:13][CH:4]=[C:5]2[CH2:6]1)#[N:9] |f:3.4,5.6.7.8,^1:1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na]
Step Four
Name
Quantity
92.82 g
Type
reactant
Smiles
ClC1=C(C=CC#N)C=CC=C1
Step Five
Name
solid
Quantity
134.4 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])[O-].[NH4+]
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Seven
Name
Quantity
0.4 g
Type
catalyst
Smiles
[N+](=O)([O-])[O-].[Fe+3].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-]

Conditions

Stirring
Type
CUSTOM
Details
The dark green reaction mixture is stirred vigorously for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 3-liter, three-necked flask equipped with a dry ice condenser, mechanical stirrer
CUSTOM
Type
CUSTOM
Details
Claisen adapter fitted with an ammonia gas inlet and nitrogen inlet
WASH
Type
WASH
Details
is rinsed with acetone
CUSTOM
Type
CUSTOM
Details
dried in an oven at 125° C.
TEMPERATURE
Type
TEMPERATURE
Details
heated with an air gun
CUSTOM
Type
CUSTOM
Details
while flushing with nitrogen
TEMPERATURE
Type
TEMPERATURE
Details
The apparatus is cooled in a dry ice-acetone bath
ADDITION
Type
ADDITION
Details
the condenser is filled with a dry ice-acetone mixture
CUSTOM
Type
CUSTOM
Details
condensed out
ADDITION
Type
ADDITION
Details
is added
CUSTOM
Type
CUSTOM
Details
the dry ice bath is removed
TEMPERATURE
Type
TEMPERATURE
Details
cooling
WAIT
Type
WAIT
Details
is left to the dry ice condenser
WASH
Type
WASH
Details
The last traces of the nitrile are washed into the flask with small amounts of anhydrous ethyl ether
CUSTOM
Type
CUSTOM
Details
to evaporate overnight at room temperature
Duration
8 (± 8) h
ADDITION
Type
ADDITION
Details
Water (420 ml) is cautiously added to the residue
WASH
Type
WASH
Details
washed twice with 140 ml of aqueous 5 percent hydrochloric acid and once with 140 ml of water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The chloroform solution is dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated on a rotary evaporator
DISTILLATION
Type
DISTILLATION
Details
The residual liquid is distilled under reduced pressure through an insulated 12-inch Vigreux column
CUSTOM
Type
CUSTOM
Details
The product is collected at 59° C.-69° C./0.2 mm Hg

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
C(#N)C1CC=2C1=CC=CC2
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 50%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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